molecular formula C4H6N2O B1586968 1H-imidazol-1-ylmethanol CAS No. 51505-76-1

1H-imidazol-1-ylmethanol

Cat. No. B1586968
CAS RN: 51505-76-1
M. Wt: 98.1 g/mol
InChI Key: XPPVBKJELBDMMR-UHFFFAOYSA-N
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Description

1H-imidazol-1-ylmethanol is a compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is also known by the IUPAC name 1H-imidazol-1-ylmethanol .


Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-ylmethanol consists of a five-membered ring with two nitrogen atoms, one of which is attached to a methanol group . The InChI code for this compound is 1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 .


Physical And Chemical Properties Analysis

1H-imidazol-1-ylmethanol has a molecular weight of 98.1 and is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Amino acids-based corrosion inhibitors, including compounds related to 1H-imidazol-1-ylmethanol, have been synthesized and shown to effectively prevent corrosion of mild steel. These inhibitors operate through adsorption at the metal surface, significantly enhancing the steel's resistance to degradation. Theoretical investigations complement these findings, providing a comprehensive understanding of the inhibitors' reactivity and adsorption behavior (Srivastava et al., 2017).

Fluorescent Sensing and Mechanochromism

Imidazole derivatives have been explored for their potential in bright white-light emission and mechanochromic behavior, along with their application as highly sensitive ratiometric luminescence sensors for detecting specific ions in solution. This multifunctionality opens avenues for the development of novel sensing materials and devices (Sinha et al., 2019).

Catalysis and Chemical Synthesis

N-heterocyclic carbenes, including imidazole-based structures, have been identified as efficient catalysts in transesterification between esters and alcohols. These compounds enable the acylation of alcohols at room temperature, showcasing the role of imidazole derivatives in facilitating a variety of chemical transformations (Grasa et al., 2002).

Coordination Chemistry and Metal Complexes

Imidazole-based ligands have been utilized in the development of transition metal complexes with a wide range of applications, from catalysis to the formation of materials with novel properties. These studies highlight the strong metal-nitrogen bonds formed with imidazole ligands and their potential in creating highly efficient catalysts (Wu & Tamm, 2014).

Medicinal Chemistry

The imidazole ring is a core structure in many bioactive compounds and pharmaceuticals, showing broad therapeutic potentials such as antifungal, antibacterial, and anticancer activities. Research into imidazole-based medicinal chemistry continues to evolve, contributing significantly to the development of new drugs and therapies (Zhang et al., 2014).

Future Directions

Imidazole derivatives, including 1H-imidazol-1-ylmethanol, continue to be an area of interest in drug discovery and development due to their broad range of chemical and biological properties . Future research will likely focus on exploring new synthesis methods and applications for these compounds.

properties

IUPAC Name

imidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVBKJELBDMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394320
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazol-1-ylmethanol

CAS RN

51505-76-1
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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